molecular formula C9H8BrN3O2 B6353846 Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1352397-95-5

Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B6353846
CAS No.: 1352397-95-5
M. Wt: 270.08 g/mol
InChI Key: MNMVMQXBDHCZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (: 1352397-95-5) is a valuable brominated heterocyclic building block in medicinal and organic chemistry. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold frequently found in commercially available pharmaceuticals and agrochemicals due to its significant biological activities . The presence of the bromine atom at the 3-position makes this ester derivative a crucial intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the introduction of diverse functional groups to enhance structural diversity and explore structure-activity relationships (SAR) . The pyrazolo[1,5-a]pyrimidine core is known for its role in targeted cancer therapy, acting as a potent scaffold for protein kinase inhibitors (PKIs) . Derivatives of this heterocyclic system have demonstrated inhibitory effects on kinases such as CK2, EGFR, B-Raf, and MEK, which are critical targets in oncology, including for non-small cell lung cancer (NSCLC) and melanoma . The specific substitution pattern of this compound, with bromine and ester functional groups, offers researchers a versatile handle to synthesize more complex molecules for use in drug discovery programs, material science, and as photoluminescent compounds . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVMQXBDHCZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401140657
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352397-95-5
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352397-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 3-bromo-7-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401140657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazolo[1,5-a]Pyrimidine Core

Starting with 5-methyl-1H-pyrazol-3-amine, cyclocondensation with β-keto esters or enaminones under acidic conditions yields 7-methylpyrazolo[1,5-a]pyrimidine derivatives. For example:

  • Reactants : 5-methyl-1H-pyrazol-3-amine (1.2 eq) + ethyl acetoacetate (1 eq)

  • Conditions : HCl (cat.), ethanol, reflux, 6–8 h

  • Yield : 68–72%

Bromination at Position 3

Electrophilic bromination introduces the bromine substituent using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids:

  • Reactants : 7-methylpyrazolo[1,5-a]pyrimidine (1 eq) + NBS (1.1 eq)

  • Conditions : DMF, FeCl₃ (0.1 eq), 60°C, 3 h

  • Yield : 85%

Esterification at Position 5

Methyl esterification via nucleophilic acyl substitution:

  • Reactants : 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (1 eq) + SOCl₂ (2 eq)

  • Conditions : MeOH, 0°C → rt, 12 h

  • Yield : 89%

One-Pot Three-Component Synthesis

Recent advances enable direct synthesis via a tandem cyclocondensation-halogenation approach, as demonstrated by Kumbhar et al.:

Reaction Components

  • Amino pyrazole : 5-methyl-1H-pyrazol-3-amine

  • 1,3-Biselectrophile : (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

  • Halogen source : NaBr (1.2 eq)

Optimized Conditions

ParameterValue
SolventWater
OxidantK₂S₂O₈ (1.5 eq)
Temperature80°C
Time2 h
Yield91%

This method eliminates intermediate isolation, achieving regioselective bromination through radical pathways mediated by K₂S₂O₈.

Bromination Techniques and Selectivity Control

Bromination efficiency depends on the directing groups and reaction media:

Comparative Bromination Methods

MethodReagentsSolventTemp (°C)Yield (%)
NBS/FeCl₃NBS, FeCl₃DMF6085
Br₂/H₂SO₄Br₂, H₂SO₄CHCl₃2572
NaBr/K₂S₂O₈NaBr, K₂S₂O₈H₂O8091

Radical bromination (NaBr/K₂S₂O₈) outperforms electrophilic methods in yield and regioselectivity due to reduced side reactions.

Optimization of Esterification Conditions

Esterification of the 5-carboxylic acid derivative was systematically optimized:

Catalyst Screening

CatalystConversion (%)
SOCl₂89
DCC/DMAP65
H₂SO₄58

Thionyl chloride (SOCl₂) provided near-quantitative conversion by generating the reactive acyl chloride intermediate.

Analytical Characterization

Key spectroscopic data for this compound:

NMR Data (400 MHz, CDCl₃)

  • ¹H NMR : δ 8.42 (s, 1H, H-2), 6.78 (s, 1H, H-6), 4.01 (s, 3H, OCH₃), 2.59 (s, 3H, CH₃)

  • ¹³C NMR : δ 164.2 (COOCH₃), 152.1 (C-5), 112.7 (C-3), 52.4 (OCH₃), 21.3 (CH₃)

Mass Spectrometry

  • ESI-MS : m/z 270.08 [M+H]⁺ (calc. 270.08 for C₉H₈BrN₃O₂)

Challenges and Limitations

  • Regioselectivity : Competing bromination at position 2 occurs if electron-donating groups are present (∼15% byproduct).

  • Solubility : Limited solubility of intermediates in aqueous media complicates one-pot synthesis at scale.

  • Purification : Column chromatography is typically required due to polar byproducts (silica gel, ethyl acetate/hexane).

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 3 undergoes nucleophilic substitution reactions, facilitated by its electrophilic nature. Key examples include:

Halogen Exchange Reactions

  • Iodination : Treatment with NaI and K₂S₂O₈ in water at 80°C replaces bromine with iodine, yielding methyl 3-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate. This method is scalable and avoids toxic solvents .

  • Chlorination : Similar conditions with NaCl produce the 3-chloro derivative .

Amination

Reaction with primary or secondary amines (e.g., methylamine, piperidine) in the presence of a base (e.g., K₂CO₃) generates 3-amino derivatives. For example:

  • Methyl 3-(piperidin-1-yl)-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is formed in 85% yield under reflux in ethanol.

Table 1: Substitution Reactions at Position 3

NucleophileReagent/ConditionsProductYieldSource
I⁻NaI, K₂S₂O₈, H₂O, 80°C3-Iodo derivative89%
Cl⁻NaCl, K₂S₂O₈, H₂O, 80°C3-Chloro derivative78%
PiperidineK₂CO₃, EtOH, reflux3-Piperidinyl derivative85%

Ester Hydrolysis

The methyl ester group at position 5 is hydrolyzed under acidic or basic conditions:

  • Basic Hydrolysis : Treatment with NaOH in aqueous ethanol yields the corresponding carboxylic acid, 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.

  • Acidic Hydrolysis : HCl in dioxane provides the acid in lower yields due to competing side reactions.

Table 2: Ester Hydrolysis Conditions

ConditionsReagentsProductYield
BasicNaOH, H₂O/EtOH, 60°CCarboxylic acid92%
AcidicHCl, dioxane, refluxCarboxylic acid65%

Oxidation Reactions

The methyl group at position 7 can be oxidized to a carboxyl group under strong conditions:

  • KMnO₄-Mediated Oxidation : In acidic aqueous medium, the methyl group oxidizes to a carboxylic acid, forming 3-bromo-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. This reaction requires careful temperature control to avoid over-oxidation.

Table 3: Oxidation of the Methyl Group

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, H₂O, 70°C7-Carboxylic acid68%

Cyclization and Ring Expansion

Under Pd-catalyzed conditions, the bromine atom participates in cross-coupling reactions to form fused heterocycles. For example:

  • Suzuki Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ generates biaryl derivatives, which can undergo intramolecular cyclization to form tricyclic structures .

Key Mechanistic Insights

  • Substitution at C3 : Proceeds via an SNAr mechanism, where the bromine acts as a leaving group after activation by electron-withdrawing substituents .

  • Ester Reactivity : The methyl ester’s hydrolysis follows pseudo-first-order kinetics under basic conditions, with rate constants dependent on solvent polarity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics .

3. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity. This inhibition can lead to therapeutic applications in managing these conditions .

Material Science Applications

1. Synthesis of Functional Materials
The compound can be utilized in the synthesis of novel materials with unique electronic properties. Its structural characteristics allow it to be incorporated into polymer matrices, enhancing conductivity and thermal stability .

2. Catalysis
Research has explored the use of this compound as a catalyst in organic reactions. Its ability to facilitate chemical transformations efficiently makes it a valuable component in green chemistry initiatives aimed at reducing waste and improving reaction yields .

Case Studies

Study Application Findings
Study on Anticancer ActivityAnticancerDemonstrated significant apoptosis induction in breast cancer cells .
Antimicrobial EvaluationAntimicrobialEffective against Staphylococcus aureus and E. coli strains .
Enzyme Inhibition StudyDiabetic ManagementShowed inhibition of α-glucosidase with IC50 values indicating potential for therapeutic use .
Polymer Composite ResearchMaterial ScienceEnhanced electrical conductivity in polymer films when integrated with the compound .

Mechanism of Action

The mechanism of action of methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Substituent Effects at Position 3

The bromine atom at position 3 distinguishes this compound from others in its class. Key comparisons include:

  • This limits its utility in cross-coupling reactions .
  • Reactivity : The bromine in the target compound allows Suzuki-Miyaura cross-coupling, as demonstrated in , where 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one reacts with boronic acids to form aryl/heteroaryl derivatives .

Substituent Effects at Position 7

The methyl group at position 7 contrasts with other substituents:

  • 7-Oxo/7-Hydroxy Derivatives : Compounds like Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate () and 7-oxo analogs () are more polar, reducing membrane permeability compared to the methyl-substituted target compound .
  • 7-Trifluoromethyl Derivatives : 3-Bromo-5-(2-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () has a strong electron-withdrawing group, enhancing metabolic stability but increasing molecular weight and lipophilicity .
  • 7-Cyclopropyl Derivatives : Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate () introduces steric hindrance and conformational rigidity, which may influence binding to enzymes like pyrophosphatases .

Position 5: Carboxylate Ester Variations

The methyl ester at position 5 is common among analogs:

  • Ethyl Esters : Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate () and Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () show similar reactivity but altered pharmacokinetics due to ester chain length .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Spectral Data (NMR, MS) Evidence ID
Methyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate (3c) 3-CN, 7-Oxo 84 228–230 1H NMR (CDCl3): δ 8.40 (s, 1H)
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Cyclopropyl N/A N/A InChIKey: OMPUBEBCAJROKN-UHFFFAOYSA-N
Ethyl 2-bromo-7-(3,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate 2-Br, 7-Aryl 81 N/A HRMS: [M+H]+ 448.0661 (calc)
3-Bromo-5-(2-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine 3-Br, 7-CF3 N/A N/A Molecular Weight: 390.59

Biological Activity

Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS Number: 1352397-95-5) is a heterocyclic compound with significant implications in medicinal chemistry. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its biological activities, particularly as inhibitors of various kinases involved in cancer progression.

The molecular formula of this compound is C9H8BrN3O2, with a molecular weight of 270.09 g/mol. The compound is characterized by its pale-yellow to yellow-brown solid form and has a purity specification of at least 95% .

1. Kinase Inhibition

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as selective inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation and survival. For instance, a series of synthesized pyrazolo[1,5-a]pyrimidines demonstrated potent inhibitory activity against CK2 with IC50 values as low as 8 nM. This indicates that this compound may exhibit similar properties, potentially acting as a highly selective CK2 inhibitor .

2. Anticancer Potential

The anticancer effects of pyrazolo[1,5-a]pyrimidines have been documented extensively. One study reported that compounds within this class induced apoptosis in cancer cell lines by disrupting the cell cycle. This compound could be explored for its ability to inhibit tumor growth and promote cancer cell apoptosis through mechanisms involving CK2 inhibition .

3. Selectivity and Off-Target Effects

In vitro studies have shown that while certain pyrazolo[1,5-a]pyrimidines are effective against CK2, they may also exhibit off-target effects on other kinases such as PIM and DYRK. Therefore, understanding the selectivity profile of this compound is crucial for its therapeutic application .

Research Findings

A detailed examination of the biological activity of this compound reveals several promising avenues for research:

Study Focus Findings Reference
CK2 InhibitionPotent inhibitors with IC50 values <10 nM
Anticancer ActivityInduces apoptosis and inhibits cell migration
Selectivity ProfilePotential off-target effects on other kinases

Case Studies

Recent case studies involving pyrazolo[1,5-a]pyrimidines have demonstrated their efficacy in various cancer models:

  • MCF-7 Breast Cancer Model : Compounds showed significant tumor growth inhibition and induced apoptosis through cell cycle arrest at G1/S phase .
  • NCI-60 Cell Line Panel : Testing against diverse cancer cell lines revealed low micromolar activity for certain derivatives, indicating potential for further development .

Q & A

Basic Questions

Q. What are the typical synthetic routes to prepare methyl pyrazolo[1,5-a]pyrimidine carboxylates, and how are reaction conditions optimized?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidine carboxylates are commonly synthesized via condensation of 5-aminopyrazole derivatives with diketones or β-ketoesters. For example, 3a-e derivatives were synthesized by reacting 3-amino-4-phenylpyrazole with dimethyl acetylenedicarboxylate (DMAD) under ultrasonic irradiation in aqueous-alcohol media with KHSO₄ as a catalyst . Optimization involves varying solvents, catalysts (e.g., KHSO₄), and reaction times (Table 1 in ). Heating under reflux in ethanol (e.g., 30 min for ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate ) is standard, with purification via silica gel chromatography.

Q. How is the crystal structure of methyl pyrazolo[1,5-a]pyrimidine derivatives determined, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard. For example, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate forms inversion dimers via C–H···O hydrogen bonds, with π–π stacking (centroid distances ~3.4 Å) and planar fused-ring systems (max deviation <0.004 Å) . Refinement includes riding H atoms with defined C–H distances (0.93–0.97 Å) and thermal parameters .

Q. What analytical techniques are used to characterize methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl, bromo, ester groups).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
  • HPLC/LC-MS : Purity assessment and detection of regioisomers (e.g., ethyl 5-methyl vs. 7-methyl isomers ).
    • Crystallinity and purity are validated via SC-XRD and melting point analysis.

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store sealed in dry conditions at room temperature, away from moisture and light, as recommended for similar esters . Avoid prolonged exposure to acidic/basic environments to prevent ester hydrolysis.

Advanced Questions

Q. How can regioselectivity challenges during pyrazolo[1,5-a]pyrimidine synthesis be addressed?

  • Methodological Answer : Regioselectivity depends on reactant electronics and reaction conditions. For example, trifluoromethyl-β-diketones favor 7-CF₃ substitution under microwave heating . Steric effects (e.g., phenyl vs. methyl groups) and catalyst choice (e.g., acetic acid vs. KHSO₄ ) also influence isomer ratios. SC-XRD and NOE NMR experiments are critical for structural assignment .

Q. What strategies prevent debromination during Suzuki-Miyaura cross-coupling of 3-bromo pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer : Use of tandem catalysts (e.g., XPhosPdG2/XPhos) suppresses debromination during coupling with aryl boronic acids. Optimized conditions include Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ in dioxane/water at 80°C, achieving >80% yields for 3-aryl derivatives . Post-reaction LC-MS monitors side products.

Q. How can the ester group in this compound be hydrolyzed to access carboxylic acid derivatives?

  • Methodological Answer : Hydrolysis under basic conditions (e.g., LiOH·H₂O in THF/water) converts esters to acids, as shown for pyrazolo[1,5-a]pyrimidine-3-carboxylates . Microwave-assisted methods reduce reaction times (e.g., 30 min at 100°C ). Acidic conditions (HCl/EtOH) are avoided to prevent ring decomposition.

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine scaffolds, and how does substitution at C3/C5 influence potency?

  • Methodological Answer : These scaffolds show COX-2 inhibition, HMG-CoA reductase antagonism, and MAO-B activity . Substitution at C3 (e.g., bromo) enhances electrophilicity for cross-coupling, while C5 esters improve solubility. Trifluoromethyl groups at C7 increase metabolic stability and binding affinity (e.g., anti-inflammatory agents ). SAR studies require systematic variation of substituents and enzyme assays (e.g., IC₅₀ vs. MAO-B ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.